5-(Hydrazinylmethyl)-1H-indole
Overview
Description
5-(Hydrazinylmethyl)-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a hydrazinylmethyl group attached to the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydrazinylmethyl)-1H-indole typically involves the reaction of indole-5-carboxaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve indole-5-carboxaldehyde in ethanol.
Step 2: Add hydrazine hydrate to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Hydrazinylmethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-(Hydrazinylmethyl)-1H-indole is largely dependent on its interaction with biological targets. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to inhibition of enzymatic activity or disruption of cellular processes. The indole core can interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Similar structure but with an aldehyde group at the 3-position.
5-Bromoindole: Similar structure but with a bromine atom at the 5-position.
Indole-5-carboxylic acid: Similar structure but with a carboxylic acid group at the 5-position.
Uniqueness
5-(Hydrazinylmethyl)-1H-indole is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of covalent bonds with biological macromolecules, making it a valuable scaffold for drug design and development.
Properties
IUPAC Name |
1H-indol-5-ylmethylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-12-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11-12H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKFCJQZKUBADV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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